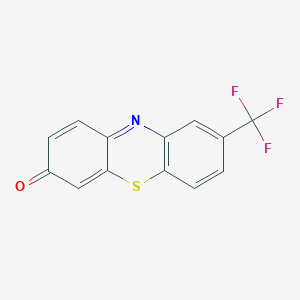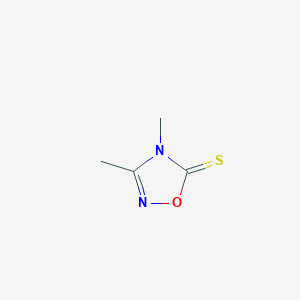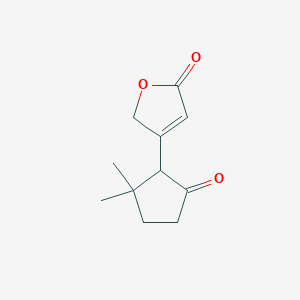
4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one is an organic compound that features a furan ring fused with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the furan ring: The furan ring can be introduced through cyclization reactions involving furfural or other furan derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Possible applications in drug development and as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one include other furan derivatives and cyclopentyl compounds. Examples include:
- 2,5-Dimethylfuran
- Cyclopentanone
- 2-Methylfuran
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a furan ring with a cyclopentyl group and the presence of dimethyl and oxo substituents. These features may confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
65688-83-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2,2-dimethyl-5-oxocyclopentyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H14O3/c1-11(2)4-3-8(12)10(11)7-5-9(13)14-6-7/h5,10H,3-4,6H2,1-2H3 |
InChI Key |
ZFBKAPZLPRRSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1C2=CC(=O)OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




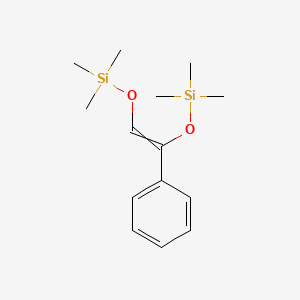
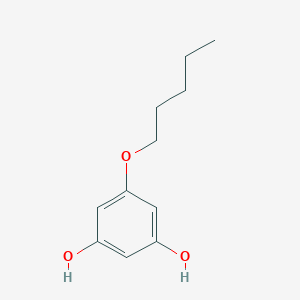
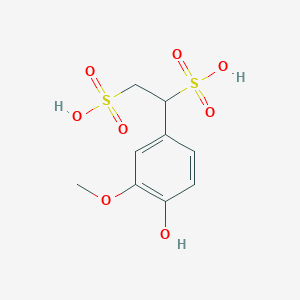
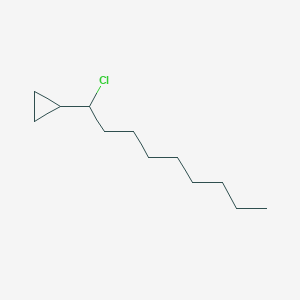
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
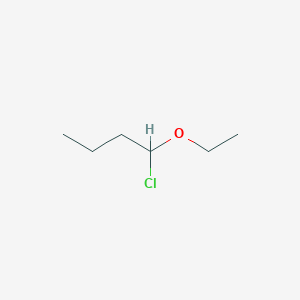

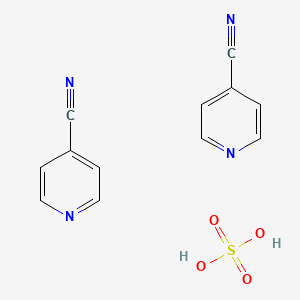
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
